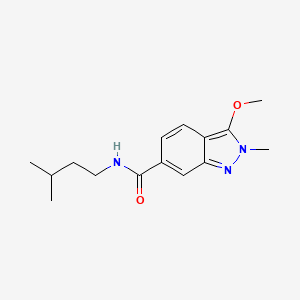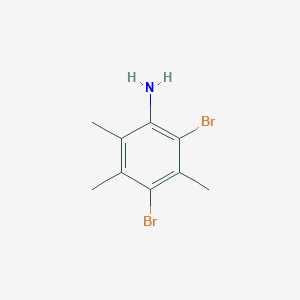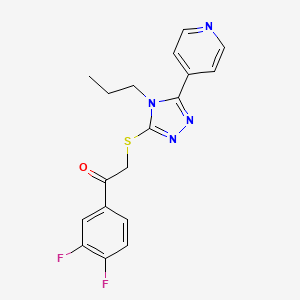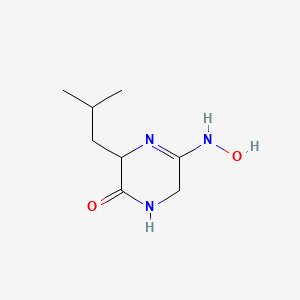
5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable hydrazine derivative with an isobutyl ketone, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The pyrazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: Known for its use in the food industry and as a precursor for biofuels.
N-Hydroxysuccinimide: Commonly used in peptide synthesis and protein modification.
Uniqueness
5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one is unique due to its specific structural features and the presence of both hydroxylamine and pyrazinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
20855-69-0 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(hydroxyamino)-5-(2-methylpropyl)-2,5-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)3-6-8(12)9-4-7(10-6)11-13/h5-6,13H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
DOVLBPCKYYCLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=N1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
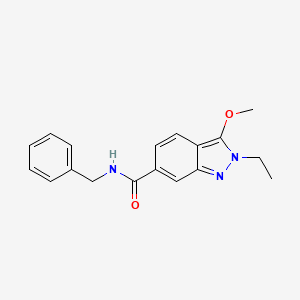
![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
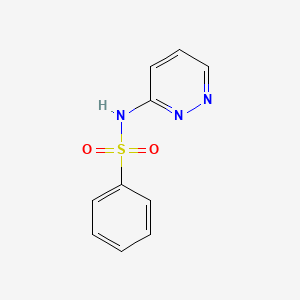

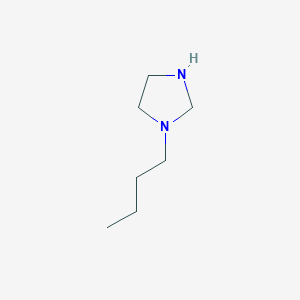
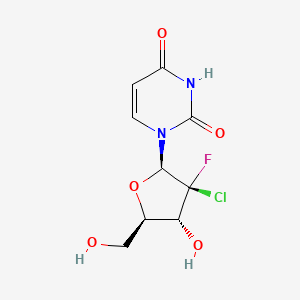
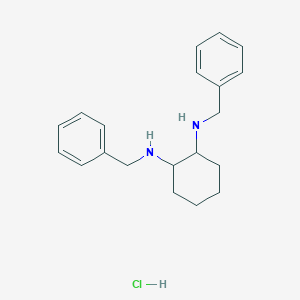
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
